4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid
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Overview
Description
4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with the molecular formula C23H19IN2O5 It is characterized by the presence of benzoyloxy, ethoxy, and iodophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of iodine allows for halogen exchange reactions, where iodine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and iodophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID: Similar in structure but may have different functional groups or substituents.
4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID: Another related compound with variations in the benzoyloxy or ethoxy groups
Uniqueness
The uniqueness of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H19IN2O5 |
---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
4-[(2Z)-2-[(4-benzoyloxy-3-ethoxy-5-iodophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C23H19IN2O5/c1-2-30-20-13-15(14-25-26-18-10-8-16(9-11-18)22(27)28)12-19(24)21(20)31-23(29)17-6-4-3-5-7-17/h3-14,26H,2H2,1H3,(H,27,28)/b25-14- |
InChI Key |
HZDDUFIXSVNPKW-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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